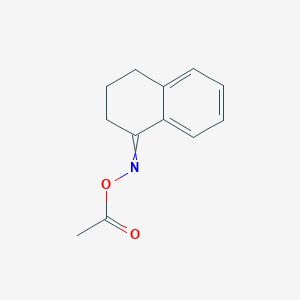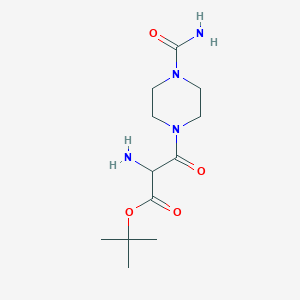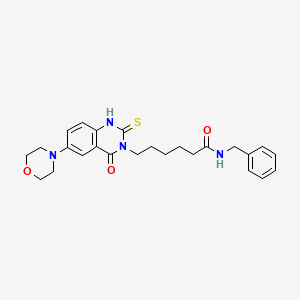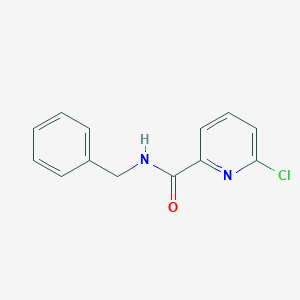
N-benzyl-6-chloropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide is a chemical compound that belongs to the class of pyridinecarboxamides It is characterized by the presence of a chloro substituent at the 6th position of the pyridine ring and a phenylmethyl group attached to the nitrogen atom of the carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Various substituted pyridinecarboxamides.
Oxidation: N-oxides of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide.
Reduction: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the phenylmethyl group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate certain pathways, leading to the desired biological effect. Detailed studies on its binding affinity and specificity are essential to elucidate its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-pyridinecarboxamide: Lacks the phenylmethyl group, resulting in different biological activity and chemical properties.
N-(Phenylmethyl)-2-pyridinecarboxamide: Lacks the chloro substituent, affecting its reactivity and interaction with molecular targets.
6-Bromo-N-(phenylmethyl)-2-pyridinecarboxamide: Similar structure but with a bromo substituent instead of chloro, leading to variations in reactivity and biological activity.
Uniqueness
6-Chloro-N-(phenylmethyl)-2-pyridinecarboxamide is unique due to the presence of both the chloro substituent and the phenylmethyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C13H11ClN2O |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
N-benzyl-6-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-8-4-7-11(16-12)13(17)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17) |
InChI-Schlüssel |
SGRAWKYXMNUSHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14115484.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
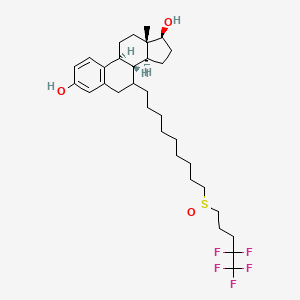
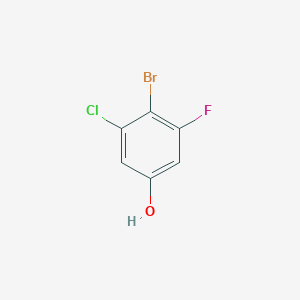
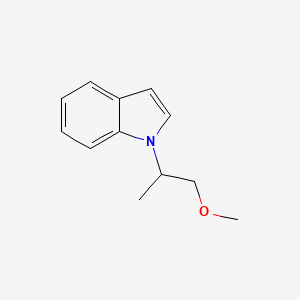

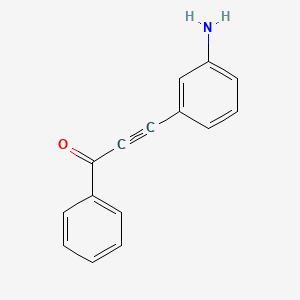
![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
![triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)
